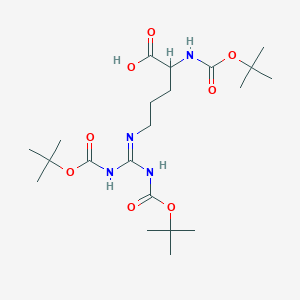

Boc-Arg(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFOVHACSQSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,2,4,6,7 Pentamethyldihydrobenzofuran 5 Sulfonyl Pbf Protection of the Guanidino Group

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely utilized protecting group for the guanidino function of arginine, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). chempep.comnih.gov It belongs to the arylsulfonyl family of protecting groups, which are designed to be stable to the basic conditions required for Fmoc group removal (e.g., piperidine) but readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin. chempep.com

The synthesis of N-α-Boc-N-ω-Pbf-L-arginine, or Boc-Arg(Pbf)-OH, involves the introduction of the Pbf group onto the guanidino moiety of a suitably protected arginine derivative. A general synthetic pathway starts with the esterification of the arginine carboxyl group, followed by protection of the α-amino group with the Boc moiety. chemicalbook.com The Pbf group is then introduced by reacting the resulting intermediate, such as Boc-Arg-OMe·HCl, with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base like potassium carbonate. chemicalbook.com The final step is the saponification of the methyl ester to yield the free carboxylic acid, Boc-Arg(Pbf)-OH.

The Pbf group's effectiveness stems from its high acid lability compared to older arylsulfonyl groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). nih.gov The five-membered furan (B31954) ring in Pbf contributes to its increased lability. nih.gov However, complete removal of the Pbf group can sometimes be challenging, especially in peptides containing multiple arginine residues, and may require extended treatment with strong acid cocktails. nih.govug.edu.pl Despite this, its compatibility with Fmoc chemistry and its ability to prevent side reactions like guanidino acylation make it a preferred choice for many synthetic applications. chempep.com Research has also focused on developing even more labile sulfonyl groups like 1,2-dimethylindole-3-sulfonyl (MIS) to address the limitations of Pbf. ub.edu

| Property | Description |

| Chemical Name | N-α-tert-butoxycarbonyl-N-ω-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-L-arginine |

| Abbreviation | Boc-Arg(Pbf)-OH |

| Protecting Group | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |

| Cleavage Conditions | Strong acid, typically Trifluoroacetic acid (TFA). chempep.com |

| Stability | Stable to basic conditions (e.g., piperidine) used for Fmoc removal. chempep.com |

| Primary Use | Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chempep.com |

Bis Benzyloxycarbonyl Di Z Protection of the Guanidino Group

The bis-benzyloxycarbonyl (di-Z or Z2) strategy offers an alternative method for protecting the arginine guanidino group. This approach involves masking the two terminal nitrogens of the guanidino function with benzyloxycarbonyl (Z) groups. The resulting Boc-Arg(Z)2-OH derivative is particularly useful in applications requiring complete protection of the side chain's nucleophilicity. peptide.com

Developed by Meldal and Kindtler, Boc-Arg(Z)2-OH has been successfully used in solution-phase synthesis. peptide.com Unlike sulfonyl-based protecting groups, the Z groups are typically removed by catalytic hydrogenation. researchgate.net This orthogonality makes the di-Z protection compatible with Boc/Bn (benzyl) based synthetic strategies. researchgate.net While it can also be used in the Fmoc/tBu strategy, the hydrogenolysis conditions required for Z-group removal are not compatible with peptides containing sulfur, such as cysteine or methionine residues.

The use of Boc-Arg(Z)2-OH has been shown to produce good yields and minimal byproducts in certain applications, such as the preparation of optically active arginine aldehydes, where derivatives like Boc-Arg(Tos)-OH led mainly to byproducts. peptide.com The complete masking of the guanidino group's basicity and nucleophilicity is a key advantage. thieme-connect.de However, the catalytic hydrogenation for deprotection can require long reaction times. researchgate.net

| Property | Description |

| Chemical Name | N-α-tert-butoxycarbonyl-N-ω,N-ω'-bis(benzyloxycarbonyl)-L-arginine |

| Abbreviation | Boc-Arg(Z)2-OH |

| Protecting Group | di-Z (Bis-Benzyloxycarbonyl) |

| Cleavage Conditions | Catalytic Hydrogenolysis. researchgate.net |

| Stability | Stable to acidic conditions used for Boc removal. |

| Primary Use | Solution-phase synthesis; Boc/Bn SPPS. peptide.comresearchgate.net |

Comparative Analysis of Protective Group Lability and Compatibility

Solution Phase and Liquid Phase Peptide Synthesis (SolPPS/LPPS) Applications

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable method, especially for the large-scale industrial production of peptides. chempep.com It allows for the purification of intermediates at each stage, which can be advantageous. u-szeged.hu Liquid-phase peptide synthesis (LPPS) is an emerging technique that combines some benefits of both solid and solution-phase methods. researchgate.net

Coupling Reagent Efficacy in Solution-Phase Synthesis (e.g., Propylphosphonic Anhydride (B1165640) (T3P®))

The choice of coupling reagent is critical for efficient peptide bond formation in solution. Propylphosphonic anhydride (T3P®) has emerged as a highly effective, "green" coupling reagent for SolPPS and LPPS. researchgate.netnih.govrsc.org It promotes rapid and efficient amidation with minimal racemization, generating water-soluble by-products that are easily removed. researchgate.netnih.govresearchgate.net

T3P® has been successfully used for coupling both N-Boc and N-Fmoc protected amino acids. researchgate.netnih.gov Studies have demonstrated its efficacy with sterically hindered and side-chain-protected amino acids, including arginine derivatives. In a test coupling N-Boc-Arg(Pbf)-OH with leucine (B10760876) methyl ester, a conversion of 99% was achieved, highlighting the reagent's suitability for incorporating protected arginine into peptide chains in solution. nih.gov The reactions are typically very fast, often reaching completion within minutes. researchgate.netnih.gov

| N-PG-Amino Acid | Amino Ester | Conversion (%) with T3P® |

| N-Boc-Arg(Pbf)-OH | H-Leu-OMe | 99 |

| N-Boc-Leu-OH | H-Leu-OMe | 98 |

| N-Boc-Phe-OH | H-Leu-OMe | 98 |

| N-Boc-Aib-OH | H-Leu-OMe | >99 |

Data sourced from a study on T3P® mediated peptide synthesis in dichloromethane (B109758). nih.gov

Fragment Condensation and Stepwise Elongation in Solution

Two primary strategies are employed in solution-phase synthesis: stepwise elongation and fragment condensation. thieme-connect.de

Stepwise Elongation: This method involves adding amino acids one by one to the growing peptide chain. chempep.comthieme-connect.deunited-bio.com It is effective for synthesizing smaller peptides and minimizes the risk of racemization when urethane-protected amino acids are used. chempep.comthieme-connect.de However, its efficiency often decreases as the peptide chain grows, primarily due to the decreasing solubility of the protected peptide intermediates in organic solvents. thieme-connect.de

Fragment Condensation: This convergent strategy involves coupling pre-synthesized, protected peptide fragments. chempep.comu-szeged.huunited-bio.com It is generally more efficient for producing larger or more complex peptides. chempep.com A key advantage is that the product of the condensation reaction has a significantly different molecular size from the reactants, which can facilitate purification. u-szeged.hu However, this method carries a higher risk of racemization at the C-terminal residue of the activated peptide fragment and may require one fragment to be used in a large excess. chempep.comunited-bio.com

Synthesis of Protected Peptide Fragments for Subsequent Assembly

The fragment condensation strategy relies on the successful synthesis of fully protected peptide segments. These fragments are typically prepared via stepwise elongation in either solution or on a solid phase. tandfonline.comnih.gov The protecting group scheme must be carefully designed to be orthogonal, allowing for the selective deprotection of either the N-terminus or C-terminus of the fragment to enable its coupling with another segment. nih.gov

For example, in the synthesis of human epidermal growth factor derivatives, a protected hexapeptide fragment, Boc-Lys(CI-Z)-Trp-Trp-Glu(OcHex)-Leu-Arg(Tos)-OBzl, was prepared for subsequent condensation. tandfonline.com Similarly, the synthesis of a tridecapeptide was achieved by the fragment condensation of a protected tetrapeptide (Boc-Phe-Lys(Nε-Cbz)-Leu-Gly-OH) and a protected nonapeptide. publish.csiro.au The choice of protecting groups, such as Boc for the N-terminus and benzyl (B1604629) or other esters for the C-terminus and side chains, is critical for the success of this approach. tandfonline.compublish.csiro.au

Hybrid Synthesis Approaches Integrating Boc-Protected Arginine Segments

Hybrid synthesis strategies leverage the strengths of both SPPS and solution-phase synthesis to produce long and complex peptides. rsc.orgacs.org In a typical hybrid approach, protected peptide fragments are first synthesized using automated SPPS, which is rapid and efficient for chain assembly. These fragments can then be purified to a high degree. Finally, the purified, protected segments are coupled together in solution (fragment condensation) to form the final, full-length peptide. rsc.org

This method was explored for the total chemical synthesis of insulin (B600854) lispro, where maximally protected peptide segments made by Fmoc-SPPS were condensed in solution. acs.org A similar hybrid strategy has been proposed for the synthesis of the 39-amino acid peptide Tirzepatide, where shorter fragments obtained in high purity via SPPS are coupled using LPPS. rsc.org Integrating Boc-protected arginine segments into this workflow allows for the efficient incorporation of arginine into specific fragments on the solid phase, which are then used as building blocks for the final assembly in solution.

Advanced Research Applications of N Alpha Tert Butoxycarbonyl L Arginine Derivatives in Chemical Biology

Chemical Modification and Derivatization for Bioconjugation and Probes

The strategic chemical modification of amino acids is a cornerstone of chemical biology, enabling the synthesis of sophisticated tools for probing biological systems. N-alpha-tert-Butoxycarbonyl-L-arginine derivatives, particularly Boc-Arg(Boc)-OH, serve as versatile scaffolds for such modifications, facilitating the creation of bioconjugates and molecular probes. The Boc protecting groups on both the alpha-amino and the guanidinium (B1211019) side chain functionalities provide orthogonal protection, allowing for selective deprotection and derivatization. This controlled reactivity is paramount in multistep syntheses where specific sites on the arginine analog are targeted for modification.

Synthesis of Fluorescently-Labeled Arginine Analogs

The incorporation of fluorescent reporters onto arginine residues is a powerful strategy for visualizing and quantifying biological processes. The synthesis of such analogs often begins with a protected arginine derivative like this compound to prevent unwanted side reactions. The synthesis of novel chiral fluorescent probes, for instance, has been accomplished using a BINOL framework, demonstrating enantioselective recognition of D- and L-arginine Current time information in Regional Municipality of Niagara, CA.nih.gov. These probes exhibit a "turn-on" fluorescence phenomenon upon interaction with arginine, providing a sensitive method for its detection Current time information in Regional Municipality of Niagara, CA.nih.gov.

The general approach involves the selective deprotection of one of the protected functional groups on the arginine scaffold, followed by coupling with a fluorescent dye. The choice of fluorophore can be tailored to the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and environmental sensitivity.

Table 1: Examples of Fluorescent Probes for Arginine Recognition

| Probe Name | Framework | Detection Method | Limit of Detection (L-Arg) | Reference |

| (S)-5 | BINOL | Fluorescence "turn-on" | 3.35 x 10-7 M | Current time information in Regional Municipality of Niagara, CA.nih.gov |

| (R)-5 | BINOL | Fluorescence "turn-on" | 4.84 x 10-7 M | Current time information in Regional Municipality of Niagara, CA.nih.gov |

Methodologies for Targeted Bioconjugation

Targeted bioconjugation aims to covalently attach a molecule of interest to a specific site on a biomolecule, such as a protein. This compound derivatives can be functionalized to participate in various bioconjugation reactions. A groundbreaking application is the development of ligands linked to tert-butyl carbamate (B1207046) (Boc3)-protected arginine (B3A) for targeted protein degradation beilstein-journals.org. This strategy utilizes the B3A tag to localize target proteins directly to the 20S proteasome for degradation, bypassing the need for ubiquitination beilstein-journals.org.

This approach represents a novel ubiquitin-free strategy for targeted protein degradation beilstein-journals.org. The synthesis of these bioconjugates involves linking a recognition ligand for a specific target protein to the B3A moiety. This methodology underscores the potential of modified arginine derivatives in creating powerful tools for controlling protein function within a cellular context.

Development of Research Probes and Labels

The principles of chemical modification and bioconjugation using this compound as a starting material are central to the development of a wide array of research probes and labels. Beyond fluorescent tags, other functionalities can be introduced to create probes for various applications. For example, by incorporating photo-crosslinking agents, researchers can design probes that covalently trap interacting partners upon photoactivation, enabling the identification of binding proteins.

Similarly, the attachment of affinity tags, such as biotin, facilitates the purification and identification of target biomolecules. The versatility of the Boc-protected arginine scaffold allows for the synthesis of multifunctional probes that can, for instance, simultaneously report on their location through fluorescence and be captured for further analysis. The development of such sophisticated molecular tools is critical for dissecting complex biological pathways.

Investigative Tools in Protein Structure-Function Relationship Studies

The ability to selectively modify proteins is a powerful tool for dissecting their structure-function relationships. Derivatives of this compound are instrumental in creating modified proteins that can answer specific biological questions. A prime example is the use of Boc3Arg-linked ligands to induce targeted protein degradation beilstein-journals.org. By selectively degrading a protein of interest, researchers can study the resulting phenotypic changes and infer the protein's function.

This method offers a significant advantage over genetic knockout or knockdown approaches as it operates at the protein level, allowing for the study of essential proteins and providing temporal control over protein depletion. The B3A-ligand does not appear to perturb the structure of the target protein; in fact, it has been shown to stabilize it before degradation beilstein-journals.org. This targeted degradation approach, facilitated by a modified arginine derivative, provides a powerful means to probe the roles of specific proteins in complex biological systems.

Contributions to Unnatural Amino Acid Incorporation in Synthetic Biology

Synthetic biology often seeks to expand the genetic code to include unnatural amino acids (UAAs) with novel chemical properties. The ability to incorporate UAAs into proteins allows for the introduction of new functionalities, such as fluorescent probes, cross-linkers, and post-translational modifications.

Role in Non-Ribosomal Peptide Synthetase (NRPS) Research

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a diverse array of bioactive peptides, including many antibiotics and immunosuppressants beilstein-journals.org. A key feature of NRPSs is their ability to incorporate both proteinogenic and non-proteinogenic amino acids into growing peptide chains beilstein-journals.org.

While direct research explicitly detailing the use of this compound in NRPS research is not prevalent in the provided search results, the principles of its use in peptide synthesis are highly relevant. The synthesis of novel arginine derivatives with modified side chains is a key area of research for creating new non-ribosomal peptides with altered biological activities nih.gov. Boc-protected arginine derivatives serve as crucial building blocks in the solid-phase peptide synthesis (SPPS) of peptides containing arginine researchgate.netnih.gov. The protection of the guanidino group is essential to prevent side reactions during peptide synthesis nih.gov.

The development of methods for incorporating unnatural amino acids, including arginine analogs, into peptides synthesized by NRPSs is an active area of investigation. By supplying engineered NRPS systems with Boc-protected arginine derivatives that have been functionalized with probes or other chemical moieties, it may be possible to generate novel peptide products with tailored properties. This approach could lead to the production of new therapeutics or research tools to further probe the function of NRPSs themselves.

Design and Integration of Non-Standard Amino Acids

The incorporation of non-standard or unnatural amino acids into peptide chains is a powerful strategy for modulating the structure and function of peptides. Protected arginine derivatives, such as those utilizing the tert-butoxycarbonyl (Boc) group, serve as valuable building blocks in this process. These derivatives allow for the synthesis and integration of arginine analogs with altered side-chain lengths or constrained conformations, enabling detailed structure-activity relationship (SAR) studies. iris-biotech.deiris-biotech.de

For instance, short-chain analogs of arginine, such as 2-amino-3-guanidinopropionic acid (Agp) and 2-amino-4-guanidinobutyric acid (Agb), have been synthesized and incorporated into model peptides to investigate their effects on enzymatic metabolism and proteolytic stability. iris-biotech.de The synthesis of peptides containing these shorter analogs requires specific protection strategies; for the shortest analog, Agp, a bis-Boc protection scheme on the side chain guanidino group was found to be most effective. iris-biotech.de Computational docking studies suggest that while these short-chain analogs may not interact with enzymes like arginase or inducible nitric oxide synthase (iNOS), they might bind strongly to endothelial nitric oxide synthase (eNOS), potentially acting as inhibitors. iris-biotech.de

Another approach involves creating conformationally restricted arginine mimics to study the topographical importance of the guanidinium group for receptor binding and peptide activity. iris-biotech.de Guanidinylated proline derivatives, such as trans- and cis-ProGU, serve as rigid arginine mimics where the guanidinium moiety is attached to the gamma carbon of the proline ring. iris-biotech.de This constrained geometry allows for fine-tuning of peptide drugs to optimize receptor interactions and maximize biological efficiency. iris-biotech.de

Development of Chemical Biology Modulators

Synthesis of Enzyme Substrates and Inhibitors

N-alpha-tert-Butoxycarbonyl-L-arginine and its derivatives are fundamental precursors in the synthesis of modulators for enzymes that process L-arginine, such as arginase and nitric oxide synthases (NOS). researchgate.netnih.gov These enzymes play critical roles in various physiological processes, including the urea cycle, immune responses, and cardiovascular regulation, making their inhibitors valuable therapeutic targets. researchgate.netgd3services.com

The development of arginase inhibitors often starts from the structure of the natural substrate, L-arginine. nih.gov Early "first-generation" inhibitors included L-arginine analogues like L-homoarginine. nih.gov More potent inhibitors have been developed by incorporating a boronic acid group, which acts as an isostere of the guanidinium group and interacts strongly with the binuclear manganese center in the enzyme's active site. nih.gov The synthesis of these complex inhibitors, such as 2(S)-amino-6-boronohexanoic acid (ABH) and its derivatives, frequently involves multi-step processes starting with appropriately protected amino acid building blocks. gd3services.comnih.gov For example, the synthesis of potent pyrrolidine-based arginase inhibitors has been achieved using a Ugi reaction with a Boc-protected pyrrolidine epoxide as a key starting material. gd3services.com

Similarly, arginine-based derivatives are the largest class of NOS inhibitors, acting as competitive inhibitors that interact with the arginine-binding site of the enzyme. nih.govresearchgate.net One of the first and most widely used NOS inhibitors is L-Nω-methylarginine (L-NMA), a naturally occurring compound. nih.gov The design of synthetic NOS inhibitors often involves modifications to the arginine scaffold to enhance binding affinity and selectivity for the different NOS isoforms (nNOS, eNOS, iNOS). nih.gov

| Compound Class | Target Enzyme | Key Structural Feature | Reference |

| α-Amino Acid Derivatives | Arginase | L-arginine analogues (e.g., L-homoarginine) | nih.gov |

| Boronic Acid Derivatives | Arginase | Boronic acid group as a guanidinium isostere | nih.gov |

| Pyrrolidine-based Analogs | Arginase | Quaternary α-amino acid center | gd3services.com |

| L-Nω-Methylarginine (L-NMA) | Nitric Oxide Synthase (NOS) | Methylated guanidino group | nih.gov |

Design and Synthesis of Amino Acid-Based Prodrugs

Prodrug design is a key strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents, such as membrane permeability and metabolic stability. ijpcbs.com Amino acid derivatives, including Boc-protected arginine, are frequently used as promoieties that can be covalently linked to a parent drug. The Boc group itself is a temporary protecting group, but the principle of using lipophilic, enzyme-sensitive groups to mask charged functionalities like arginine's guanidinium group is central to this approach. mdpi.com

Boc-Arg(Boc)2-OH, a derivative where both the alpha-amino and the side-chain guanidino groups are protected, has been explicitly used in the synthesis of amino acid prodrugs of cytotoxic anthraquinones for potential cancer therapy. biosynth.combioscience.co.uk The temporary masking of the highly polar guanidine group with lipophilic alkoxycarbonyl groups can enhance a peptide's or drug's ability to cross biological membranes. mdpi.com This strategy is being explored for peptide drugs like arginine vasopressin, where charge-masking aims to improve oral bioavailability. mdpi.com

Another example is the development of prodrugs for Nω-hydroxy-l-arginine (NOHA), a potent cardiovascular agent that is an intermediate in nitric oxide synthesis and an arginase inhibitor. rsc.org NOHA is chemically unstable, and prodrug strategies involving the modification of its N-hydroxyguanidine moiety are being pursued to impart drug-like properties. rsc.org Similarly, esters of arginine with D-galactose have been designed as prodrugs to enhance penetration across the blood-brain barrier, ensuring a gradual release of arginine to maintain high, prolonged therapeutic levels. google.com

Exploration of Peptidomimetics and Modified Peptide Analogs

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties like proteolytic stability and bioavailability. nih.gov Arginine and its derivatives are crucial components in the design of peptidomimetics, particularly for antimicrobial agents and receptor-selective ligands, due to the key role of the cationic guanidinium group in molecular recognition. iris-biotech.denih.gov

In one study, two series of small cationic antimicrobial peptidomimetics were synthesized containing unusual arginine mimetics to introduce positive charges and aromatic amino acids to increase lipophilicity. nih.gov The results showed that derivatives containing tryptophan residues had the best antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Systematic Nα-alkylation of the peptide backbone is another powerful approach to create peptidomimetics with improved biological activity. nih.gov This modification can be used to mimic the arginine pharmacophore, as demonstrated in the design of cyclic α-MSH analogues where the guanidinylbutyryl group was attached to the backbone nitrogen. nih.gov This led to the development of antagonists with high selectivity for the human melanocortin-4 receptor. nih.gov The synthesis of these complex analogs relies on versatile building blocks, including protected arginine derivatives, which allow for controlled and specific modifications during solid-phase peptide synthesis (SPPS). mdpi.com

Applications in Surface Functionalization and Materials Science

Covalent Grafting onto Advanced Materials (e.g., Graphene Derivatives)

The functionalization of advanced materials like graphene and its derivatives with biomolecules is a rapidly growing field aimed at creating novel materials for applications in electronics, energy storage, and biomedicine. researchgate.netmdpi.com Covalent grafting of amino acids, including arginine, onto these surfaces can tailor their chemical and physical properties, such as dispersibility, charge density, and biocompatibility. mdpi.comnih.gov

A direct application involving Boc-protected arginine is the covalent functionalization of fluorographene (FG). researchgate.net In this process, Boc-Arg-OH is reacted with the fluorographene surface, followed by the removal of the Boc protecting group. researchgate.net This method allows for the uniform grafting of amino acid moieties onto the graphene surface, which can introduce hierarchical porosity and enhance the electrochemical performance of the material for applications like supercapacitors. researchgate.net

Similarly, graphene oxide (GO), which is rich in oxygen-containing functional groups, can be modified with amino acids like arginine. nih.govresearchgate.net The interaction can occur through various forces, including electrostatic interactions between the positively charged guanidinium group of arginine and the negative charges on GO. researchgate.net This surface modification alters the material's surface charge density and hydrophobicity. nih.gov Such functionalized GO has been used as a support for enzyme immobilization, where the modified surface properties led to enhanced enzymatic activity and stability. nih.govresearchgate.net Arginine-grafted bioreducible polymers have also been synthesized for use in non-viral gene delivery systems, where the arginine residues help to form stable, positively charged nanoparticles with pDNA. nih.gov

Engineering of Bioactive Surfaces and Biomaterials

The incorporation of arginine residues into biomaterials is a key strategy for enhancing their biological activity and biocompatibility. The guanidinium group of arginine provides a positive charge at physiological pH, which can facilitate electrostatic interactions with negatively charged cell surface molecules, promoting cell adhesion, proliferation, and tissue integration. However, the high reactivity of this side chain necessitates the use of protecting groups during the synthesis and modification of biomaterials. N-alpha-tert-Butoxycarbonyl-L-arginine derivatives, such as this compound, are instrumental in this process, allowing for the controlled introduction of arginine into various material scaffolds. researchgate.netresearchgate.net This strategy relies on the temporary masking of the reactive nitrogen atoms by the tert-butoxycarbonyl (Boc) group, enabling precise chemical manipulation before its removal to unmask the functional arginine residue. researchgate.netresearchgate.net

The surface properties of biomaterials are critical for their success, dictating the interactions with biological systems. rsc.orgnih.gov Modifying material surfaces to improve biocompatibility is a primary goal in the design of medical devices and tissue engineering scaffolds. researchgate.net This involves engineering the surface chemistry and topography to control protein adsorption and subsequent cellular responses. nih.govnih.gov Arginine-containing materials are particularly appealing for creating bioactive surfaces that can enhance cellular interactions and support tissue regeneration.

Arginine-Based Polycations for Drug and Gene Delivery

One significant application of Boc-protected arginine is in the synthesis of biodegradable polycations designed for therapeutic delivery. For instance, poly(ethylene argininylaspartate diglyceride) (PEAD) is an arginine-based polycation developed to complex with heparin and deliver heparin-binding growth factors. researchgate.net The synthesis involves the use of protected amino acid precursors, such as t-BOC protected aspartic acid, to construct the polymer backbone. researchgate.net The resulting PEAD material exhibits a high positive charge due to the arginine residues, which is crucial for its function, while demonstrating excellent biocompatibility. In vitro assays have shown that PEAD has no cytotoxic effects at concentrations up to 1 mg/mL, a level at least 100 times higher than that of widely used polycations like polyethylenimine (PEI). researchgate.net

| Polymer | Key Amino Acid Component | Protecting Group Strategy | Observed Cytotoxicity | Primary Application |

|---|---|---|---|---|

| Poly(ethylene argininylaspartate diglyceride) (PEAD) | Arginine, Aspartic Acid | t-BOC protection for aspartic acid during synthesis | None observed at 1 mg/mL | Delivery matrix for heparin-binding growth factors |

| Polyethylenimine (PEI) (for comparison) | N/A | N/A | Cytotoxic at concentrations >0.01 mg/mL | Gene delivery |

Cross-linking of Scaffolds for Tissue Engineering

In tissue engineering, L-arginine is utilized as a biological cross-linking agent to improve the mechanical stability and biocompatibility of 3D scaffolds. For example, collagen-chitosan (COL–CS) scaffolds cross-linked with L-arginine (ARG) have demonstrated superior properties for tissue regeneration. rsc.org The use of a protected form of arginine would be implicit in a controlled chemical synthesis process to ensure specific covalent linkages. These arginine-cross-linked scaffolds (COL–CS-A) show enhanced thermal stability and a more controlled biodegradation rate compared to uncross-linked scaffolds. rsc.org

Furthermore, in vitro studies with fibroblasts revealed that the COL–CS-A scaffolds significantly augmented cellular growth and proliferation. rsc.org In vivo studies in a rat model confirmed these findings, showing that dressings made from the arginine-cross-linked material promoted wound healing, accelerated re-epithelialization, and enhanced collagen deposition. rsc.org The positive charge imparted by the arginine residues on the scaffold surface is believed to be a key factor in promoting this enhanced cellular response.

| Scaffold Type | Cross-linker | Key Improvement | Cellular Response (in vitro) | Wound Healing Outcome (in vivo) |

|---|---|---|---|---|

| COL–CS (Control) | None | Baseline | Standard cellular growth | Standard healing |

| COL–CS-A | L-Arginine (ARG) | Improved thermal stability, reduced biodegradation | Augmented cellular growth and proliferation | Accelerated re-epithelialization and collagen deposition |

The strategic use of N-alpha-tert-Butoxycarbonyl-L-arginine derivatives enables the precise engineering of such bioactive materials. The Boc protecting group allows arginine to be incorporated into polymer chains or used as a cross-linker in a controlled manner. researchgate.netresearchgate.net After the material has been fabricated, the Boc groups can be removed, exposing the positively charged guanidinium groups and rendering the material surface bioactive and conducive to cellular interactions. This approach is fundamental to creating advanced biomaterials for a range of applications, from drug delivery systems to scaffolds for regenerative medicine. researchgate.netrsc.org

Analytical Characterization Methodologies for N Alpha Tert Butoxycarbonyl L Arginine Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in verifying the covalent structure of protected amino acids. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the chemical environment of individual atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural confirmation of Boc-Arg(Boc)₂-OH. The presence and integration of characteristic signals corresponding to the alpha-carbon proton, the side-chain methylene (B1212753) groups, and the protons of the three tert-butoxycarbonyl (Boc) groups confirm the successful installation of these protecting groups.

A detailed analysis of the NMR spectra for a synthesized sample of N,N,N-tris(tert-butoxycarbonyl)-l-arginine revealed the following key chemical shifts nih.gov:

| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) |

| COOH | 11.44 (br s, 1H) | 163.33 |

| NηH | 9.15 (br s, 1H) | - |

| NεH | 8.38 (d, J = 90.8 Hz, 1H) | - |

| α-NH | 5.37 (s, 1H) | - |

| α-CH | 4.27 (s, 1H) | 53.55 |

| δ-CH₂ | 3.38 (d, J = 139.8 Hz, 2H) | 40.47 |

| β-CH₂ | - | 29.01 |

| γ-CH₂ | - | 24.65 |

| Boc-C(CH₃)₃ | 1.48 (s, 9H), 1.47 (s, 9H), 1.43 (s, 9H) | 83.36, 80.15, 79.66 |

| Boc-CH₃ | - | 28.48, 28.36, 28.18 |

| Boc-CO | - | 156.35, 156.27, 155.94, 153.33 |

| Cζ (guanidinium) | - | 156.35 (d, J = 24.1 Hz) |

The distinct signals for the three Boc groups in both the proton and carbon spectra, along with the characteristic shifts for the arginine backbone and side chain, provide unambiguous evidence for the formation of the tri-protected derivative. The presence of multiple isomers can also be detected through NMR, highlighting the importance of careful spectral interpretation researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in Boc-Arg(Boc)₂-OH. Key expected absorptions would include:

N-H stretching: from the protected amino groups.

C=O stretching: from the carboxylic acid and the carbamate (B1207046) groups of the Boc protectors. For L-arginine, a characteristic C=O stretching peak appears around 1678 cm⁻¹ researchgate.net.

C-N stretching: from the guanidinium (B1211019) group and the amide linkages.

O-H stretching: a broad signal from the carboxylic acid.

The precise positions of these peaks can be influenced by the electronic effects of the protecting groups.

Investigation of Protonation States and Their Conformational Implications

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of Boc-Arg(Boc)₂-OH and for monitoring the progress of its synthesis and subsequent coupling reactions in peptide synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of protected amino acids. A typical RP-HPLC method would utilize a C18 column with a gradient elution system, often involving a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA). The retention time of Boc-Arg(Boc)₂-OH will be significantly longer than that of less protected or unprotected arginine due to its increased lipophilicity from the three Boc groups. The development of a specific HPLC method for Boc-Arg(Boc)₂-OH would involve optimizing the gradient profile to achieve good separation from potential impurities, such as starting materials or byproducts with fewer Boc groups. While a specific standardized method for this particular compound is not widely published, methods for other arginine derivatives can be adapted nih.govnih.gov.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions. For Boc-Arg(Boc)₂-OH, a suitable mobile phase would typically consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The retardation factor (Rf) value will be indicative of the compound's polarity, with the tri-Boc protected arginine showing a higher Rf value compared to its more polar, less protected precursors.

Future Perspectives and Innovations in N Alpha Tert Butoxycarbonyl L Arginine Research

Advancements in Green Chemistry Principles for Boc-Arginine Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of Boc-protected arginine derivatives, aiming to reduce the environmental impact of peptide synthesis. A significant focus is on minimizing the use of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are staples in traditional solid-phase peptide synthesis (SPPS). rsc.org Researchers are actively exploring more environmentally benign solvent alternatives. rsc.org

One innovative approach involves aqueous solid-phase peptide synthesis (ASPPS). csic.es This method utilizes water, an environmentally friendly solvent, for peptide synthesis. researchgate.net To overcome the poor water solubility of conventional Boc- and Fmoc-protected amino acids, techniques have been developed to create water-dispersible nanoparticles of these building blocks. csic.es For instance, Boc-amino acid nanoparticles, with sizes ranging from 500 to 750 nm, have been successfully used in water-based, microwave-assisted SPPS. csic.es This technique has been demonstrated in the synthesis of Leu-Enkephalin, showcasing the potential of organic solvent-free peptide synthesis. csic.esresearchgate.net The Boc strategy is particularly well-suited for green chemistry as its deprotection step generates only gaseous byproducts. researchgate.net

Another key aspect of greening peptide synthesis is improving the atom economy. The use of side-chain protecting groups on arginine, such as the commonly used 2,2,4,6,7-pentamethyl-dihydro-benzofuran-5-sulfonyl (Pbf) group, significantly lowers the atom economy. rsc.org Strategies that employ side-chain unprotected arginine are therefore being investigated to enhance the sustainability of SPPS. rsc.org The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) in green solvents has shown promise for the use of side-chain free arginine in SPPS. rsc.org

Furthermore, efforts are being made to reduce solvent consumption in the washing steps of SPPS, which contribute significantly to the process's environmental footprint. rsc.orgresearchgate.net Combining the deprotection and coupling steps into a single operation is one proposed method to minimize solvent use. researchgate.net

Automation and High-Throughput Platforms for Peptide Synthesis using Boc-Protected Arginine

Automation has become a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable production of peptides. iris-biotech.de Both Boc/benzyl (B1604629) (Boc/Bzl) and Fmoc/tert-butyl (Fmoc/tBu) protection strategies are amenable to automated synthesis. beilstein-journals.org Fully automated synthesizers are commercially available and are widely used in both research and industrial settings. bachem.com

The Boc strategy, the original method developed for SPPS, involves the use of the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups for side-chain protection. beilstein-journals.org The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid such as hydrofluoric acid (HF). beilstein-journals.orggoogle.com

Automated SPPS offers several advantages, including:

Increased efficiency and speed: Automated synthesizers can perform the repetitive cycles of deprotection, washing, and coupling much faster than manual synthesis. iris-biotech.de

Improved reproducibility: Automation minimizes human error, leading to more consistent and reliable synthesis outcomes.

High-throughput capabilities: Many automated platforms can synthesize multiple peptides in parallel, significantly increasing throughput.

Microwave irradiation has been successfully integrated into automated synthesizers to accelerate the coupling and deprotection steps. bachem.com While the Fmoc/tBu strategy is often favored in modern automated synthesis due to its milder deprotection conditions, the Boc/Bzl strategy remains valuable, particularly for the synthesis of complex or aggregation-prone peptide sequences. beilstein-journals.org However, the swelling of the resin during the TFA deprotection step in Boc-SPPS can be a consideration for the design of the reaction vessel in automated synthesizers. bachem.com

Rational Design of Novel Boc-Protected Arginine Building Blocks

The rational design of novel Boc-protected arginine building blocks is a burgeoning area of research aimed at creating peptides with enhanced properties and functionalities. Arginine's guanidinium (B1211019) group, while crucial for many biological interactions, can also limit a peptide's permeability across biological membranes due to its hydrophilicity. oregonstate.edu

A key strategy to address this is the temporary masking of the guanidinium group's charge with lipophilic, enzyme-cleavable groups. oregonstate.edu Researchers are developing new arginine derivatives with alkoxycarbonyl side chain protections of varying alkyl chain lengths to increase lipophilicity. mdpi.com This approach aims to improve the cell permeability of arginine-containing peptides, effectively creating prodrugs that can release the native peptide upon enzymatic cleavage inside the cell. oregonstate.edumdpi.com The synthesis of these novel building blocks can be challenging, but new optimized strategies are being developed. oregonstate.edumdpi.com

Another area of innovation is the development of arginine derivatives for specific applications. For example, C-3 hydroxylated arginine derivatives are important in medicinal chemistry and biology. ox.ac.ukresearchgate.net The synthesis of these derivatives can be achieved through methods like dynamic kinetic resolution (DKR) of a β-ketoester precursor. ox.ac.ukresearchgate.net

Furthermore, the creation of unique arginine building blocks is essential for the synthesis of complex peptide structures, such as those with modified backbones or macrocyclizations. rsc.org For instance, the development of Boc-protected arginine derivatives compatible with novel cyclization strategies can lead to peptides with improved stability and therapeutic potential.

The rational design of these building blocks often involves computational modeling and a deep understanding of peptide structure-activity relationships. nih.gov By tailoring the properties of the Boc-arginine unit, scientists can fine-tune the characteristics of the resulting peptides for a wide range of applications in drug discovery, materials science, and synthetic biology. nih.govacs.org

Interdisciplinary Research Frontiers Involving Boc-Arginine Chemistry

The versatility of Boc-protected arginine has propelled its use across a multitude of interdisciplinary research fields, extending far beyond traditional peptide chemistry.

Targeted Protein Degradation: A groundbreaking application lies in the field of targeted protein degradation. It has been discovered that ligands linked to a tert-butyl carbamate (B1207046) (Boc3)-protected arginine (B3A) can induce the degradation of target proteins. nih.gov This process is unique as it appears to localize the target protein directly to the 20S proteasome for degradation, bypassing the need for ubiquitination, which is the mechanism for most targeted protein degradation strategies. nih.gov This B3A-mediated degradation offers a novel, ubiquitin-free approach for drug design and functional proteomics. nih.gov

Materials Science: In materials science, Boc-arginine derivatives are being explored for the functionalization of nanomaterials. For instance, Boc-Arg-OH has been used in the covalent functionalization of fluorographene. researchgate.net After the reaction, the Boc protecting group can be removed to expose the arginine residue, thereby modifying the surface properties of the nanomaterial for applications in areas like energy storage. researchgate.net

Biomaterials and Tissue Engineering: The rational design of peptide-based building blocks, including those containing Boc-arginine, is central to creating novel biomaterials. nih.gov These peptides can be designed to self-assemble into specific nanostructures, such as alpha-helical coiled coils, which can serve as scaffolds for tissue engineering or as components of responsive "smart" materials. nih.gov The ability to precisely control the chemical and physical properties of these materials through the incorporation of functional amino acids like arginine is a key advantage.

Medicinal Chemistry and Drug Delivery: In medicinal chemistry, Boc-arginine is a fundamental component in the synthesis of peptide-based therapeutics. caymanchem.com Furthermore, the development of arginine-derived complexes using green chemistry principles is being investigated for various drug delivery systems. researchgate.net These "green" excipients, synthesized from amino acids like arginine, offer the potential for improved biocompatibility and reduced toxicity. researchgate.net

The continued exploration of Boc-arginine chemistry at the interface of chemistry, biology, and materials science is expected to yield further innovations and expand its utility in diverse scientific and technological domains.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies involving this compound?

- Methodological Answer :

- Feasible : Ensure access to ≥95% pure this compound (validate via COA).

- Novel : Investigate understudied applications (e.g., stapled peptides or PROTACs).

- Ethical : Use non-hazardous scavengers (e.g., triethylsilane over thiols).

- Relevant : Align with NIH priorities for peptide-based therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.